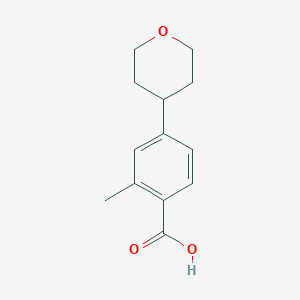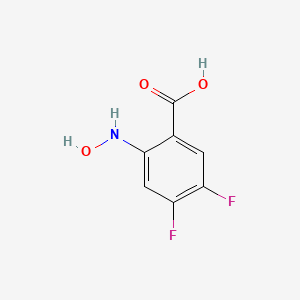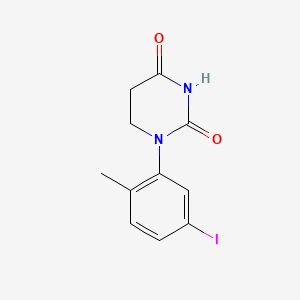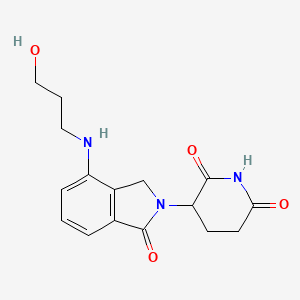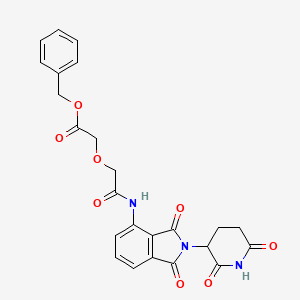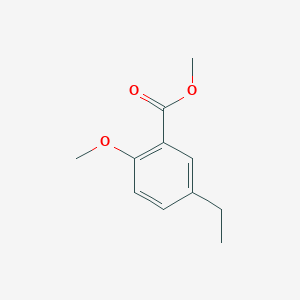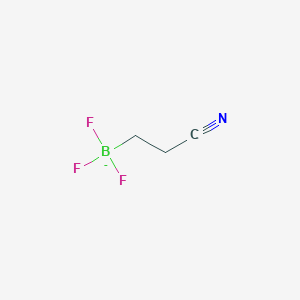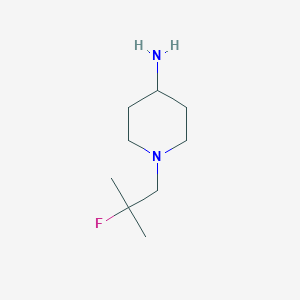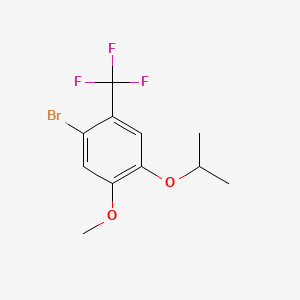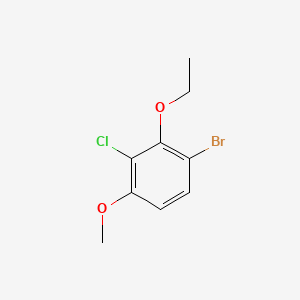
1-Bromo-3-chloro-2-ethoxy-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-chloro-2-ethoxy-4-methoxybenzene is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of bromine, chlorine, ethoxy, and methoxy substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-chloro-2-ethoxy-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-chloro-2-ethoxy-4-methoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and etherification reactions. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-2-ethoxy-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur, leading to the replacement of halogen atoms or other substituents on the benzene ring.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts such as iron(III) bromide or aluminum chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of ethoxy or methoxy derivatives, while oxidation can produce quinones or other oxidized aromatic compounds .
Scientific Research Applications
1-Bromo-3-chloro-2-ethoxy-4-methoxybenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-2-ethoxy-4-methoxybenzene involves its interaction with molecular targets through various chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methoxybenzene: Similar in structure but lacks the chlorine and ethoxy substituents.
1-Bromo-2-ethoxybenzene: Similar but lacks the chlorine and methoxy substituents.
1-Chloro-2-ethoxy-4-methoxybenzene: Similar but lacks the bromine substituent
Uniqueness
1-Bromo-3-chloro-2-ethoxy-4-methoxybenzene is unique due to the combination of bromine, chlorine, ethoxy, and methoxy groups on the benzene ring. This unique substitution pattern imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H10BrClO2 |
|---|---|
Molecular Weight |
265.53 g/mol |
IUPAC Name |
1-bromo-3-chloro-2-ethoxy-4-methoxybenzene |
InChI |
InChI=1S/C9H10BrClO2/c1-3-13-9-6(10)4-5-7(12-2)8(9)11/h4-5H,3H2,1-2H3 |
InChI Key |
FIQNUPKUBBUDEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1Cl)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


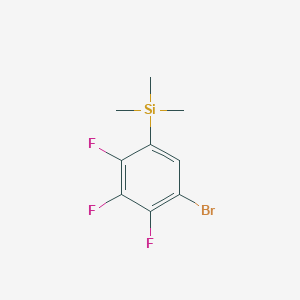
![5,11,17,23-Tetratert-butyl-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosane-25,26,27,28-tetrol](/img/structure/B14773830.png)
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate](/img/structure/B14773831.png)
![tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate](/img/structure/B14773839.png)
